Tetraethylammonium perchlorate
Overview
Description
Tetraethylammonium perchlorate is a quaternary ammonium salt with the chemical formula (C₂H₅)₄NClO₄. It is composed of a tetraethylammonium cation and a perchlorate anion. This compound is known for its use as a supporting electrolyte in polarographic studies and other electrochemical applications .
Mechanism of Action
Target of Action
Tetraethylammonium perchlorate is a quaternary ammonium cation with the chemical formula [Et4N]+, consisting of four ethyl groups (−C2H5, denoted Et) attached to a central nitrogen atom . It is a counterion used in the research laboratory to prepare lipophilic salts of inorganic anions .
Mode of Action
The mode of action of this compound is still under investigation. It is known that this compound blocks selective potassium channels . It also interacts with nicotinic acetylcholine receptors .
Biochemical Pathways
Given its known interactions with potassium channels and nicotinic acetylcholine receptors, it can be inferred that it may influence neuronal signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its targets. By blocking potassium channels, it can alter the membrane potential of cells, affecting the excitability of neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be compromised under humid conditions . Furthermore, its reactivity with other substances, such as reducing agents, organic materials, and strong acids, should be avoided to prevent hazardous situations .
Biochemical Analysis
Biochemical Properties
It is known that Tetraethylammonium perchlorate can act as a counterion in the preparation of lipophilic salts of inorganic anions . This suggests that it may interact with various biomolecules in biochemical reactions.
Molecular Mechanism
It is known that this compound can act as a counterion in the preparation of lipophilic salts of inorganic anions
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. It has been reported that Tetraethylammonium chloride, a related compound, was non-toxic perorally (LD50 = 900 to 2636 mg./kg.) and relatively toxic parenterally (36.4 to 110 mg./kg.) in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium perchlorate can be synthesized through a salt metathesis reaction. One common method involves mixing tetraethylammonium bromide with sodium perchlorate in water. The reaction results in the precipitation of this compound, which is insoluble in water .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetraethylammonium perchlorate primarily undergoes oxidation-reduction reactions due to the presence of the perchlorate anion, which is a strong oxidizing agent. It can also participate in substitution reactions where the tetraethylammonium cation is replaced by other cations .
Common Reagents and Conditions:
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include various gases and heat, while in substitution reactions, the products are typically new quaternary ammonium salts or metal perchlorates .
Scientific Research Applications
Tetraethylammonium perchlorate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetraethylammonium bromide
- Tetraethylammonium chloride
- Tetraethylammonium iodide
Comparison: Tetraethylammonium perchlorate is unique due to the presence of the perchlorate anion, which imparts strong oxidizing properties. This makes it particularly useful in electrochemical applications where a strong oxidizing agent is required. In contrast, other tetraethylammonium salts, such as tetraethylammonium bromide and tetraethylammonium chloride, do not possess the same oxidizing capabilities and are used in different contexts .
Properties
IUPAC Name |
tetraethylazanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHUNMFFLAMBJD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N.ClO4, C8H20ClNO4 | |
Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |
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DSSTOX Substance ID |
DTXSID10883866 | |
Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |
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Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylammonium perchlorate, [dry] appears as white crystalline solid. May explode from heat, shock, or friction., White solid; [CAMEO] Powder; [MSDSonline] | |
Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |
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Record name | Tetraethylammonium perchlorate | |
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CAS No. |
2567-83-1 | |
Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |
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Record name | Tetraethylammonium perchlorate | |
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Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |
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Record name | Tetraethylammonium perchlorate | |
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Record name | Tetraethylammonium perchlorate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TEAP interact with acetonitrile at a molecular level?
A1: TEAP dissociates into tetraethylammonium cations and perchlorate anions in acetonitrile. FTIR studies reveal that the perchlorate anion interacts with acetonitrile molecules, causing a shift in the C≡N stretching frequency compared to bulk acetonitrile. This suggests a specific interaction between the anion and the solvent. []
Q2: Does the presence of TEAP in acetonitrile affect the electrochemical behavior of dissolved species?
A2: Yes, TEAP can influence the electrochemical behavior of analytes. For instance, it can alter the reduction potential of CO2 on a copper electrode, facilitating the production of methane, ethylene, carbon monoxide, and formic acid. [] Additionally, TEAP can affect the electrografting process of polyacrylonitrile onto electrodes by influencing the reduction potential. []
Q3: What is the molecular formula and weight of TEAP?
A3: The molecular formula of TEAP is C8H20ClNO4, and its molecular weight is 237.70 g/mol. []
Q4: Is TEAP suitable for use in high-voltage electrochemical applications?
A4: Yes, solid polymer electrolytes containing TEAP exhibit good stability over a wide potential range, making them suitable for high-voltage applications like electric double-layer capacitors. []
Q5: How does the performance of TEAP-based solid polymer electrolytes compare to liquid electrolytes in electric double-layer capacitors?
A5: Solid polymer electrolytes containing TEAP and poly(ethylene oxide)-grafted poly(methyl)-methacrylate demonstrate high ionic conductivity, comparable to liquid electrolytes, and show promising charge/discharge behavior with high capacitance values in electric double-layer capacitors. [, ]
Q6: Can TEAP act as a catalyst or co-catalyst in chemical reactions?
A6: Research suggests that TEAP can function as a co-catalyst in electrochemical CO2 reduction. The presence of TEAP, particularly its imidazolium-based derivative, significantly influences the reaction pathway and selectivity towards carbon monoxide production on a silver electrode in acetonitrile. []
Q7: Have there been any computational studies exploring the interactions of TEAP with other molecules in solution?
A7: While the provided abstracts don't delve into specific computational studies, the interaction of TEAP with acetonitrile, as revealed by FTIR, suggests potential avenues for computational modeling to further elucidate these interactions and their implications. []
Q8: How does the alkyl chain length of tetraalkylammonium salts affect the properties of solid polymer electrolytes?
A8: Studies on solid polymer electrolytes containing poly(ethylene oxide)-grafted poly(methyl)-methacrylate and different tetraalkylammonium salts show that ionic conductivity depends on the size of the alkyl group. Larger alkyl groups may hinder ion mobility, impacting the overall conductivity. []
Q9: What is the thermal stability of TEAP?
A9: TEAP undergoes a crystallographic transformation at 98°C and explodes at 298°C, indicating a limited thermal stability range. []
A9: While not directly addressed in the provided abstracts, handling TEAP, as with any perchlorate salt, necessitates adherence to safety regulations due to its potential oxidising properties.
Q10: What analytical techniques are commonly used to study TEAP and its effects in various applications?
A10: The research papers employ a range of techniques, including: * Attenuated Total Reflectance FTIR Spectroscopy: To investigate ion-solvent interactions. [] * Electrochemical Techniques: Such as chronopotentiometry, cyclic voltammetry, chronoamperometry, and rotating disk voltammetry, are used to study electrode reactions, kinetics, and mechanisms. [, , , , ] * High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: For the direct determination of tetraalkyllead compounds in gasoline. [] * Spectrophotometry: To investigate complexation reactions between metal ions and ligands in nonaqueous solvents. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize electrolytes and monitor for decomposition products. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the formation and properties of radicals. [] * X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Brunauer–Emmett–Teller (BET) Surface Area Analysis: For characterizing the morphology and surface properties of nanomaterials. []
Q11: Are there alternative electrolytes to TEAP for specific electrochemical applications?
A12: Yes, alternatives like tetrabutylammonium hexafluorophosphate, tetrabutylammonium tetrafluoroborate, lithium perchlorate, and sodium perchlorate have been explored as electrolytes in various studies. [, , ] The choice depends on factors such as solubility, conductivity, electrochemical window, and specific application requirements.
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